molecular formula C9H7FO B121049 2-Fluorocinnamaldehyde CAS No. 149733-71-1

2-Fluorocinnamaldehyde

Cat. No.: B121049
CAS No.: 149733-71-1
M. Wt: 150.15 g/mol
InChI Key: WMSYHZMJKDCFAK-HWKANZROSA-N
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Description

2-Fluorocinnamaldehyde is an organic compound with the molecular formula C9H7FO. It is a derivative of cinnamaldehyde, where a fluorine atom is substituted at the ortho position of the benzene ring.

Mechanism of Action

Target of Action

2-Fluorocinnamaldehyde, a derivative of cinnamaldehyde, is primarily involved in the anion recognition and sensing process . It acts as an effective chemosensor . .

Mode of Action

It is known to undergo a [2+2] photocycloaddition in its crystal form . This reaction is a type of photochemical reaction where two alkenes or alkynes combine to form a cyclobutane or cyclobutene .

Biochemical Pathways

It is known that cinnamaldehyde, a related compound, impacts various diseases through detailed mechanisms . It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators, alongside disrupting bacterial cells and inducing apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is a light yellow transparent liquid, insoluble in water but soluble in organic solvents like ethanol .

Result of Action

The result of this compound’s action is primarily observed in its role as a chemosensor. It has been used for naked-eye detection of AcO−/CN−/F− anions . The compound demonstrates excellent performance as a chemosensor and shows promise as a future molecular-level keypad lock system .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its photodimerization reaction is a negative photochromic reaction that proceeds to 97% completion . This reaction is influenced by exposure to ultraviolet light . Furthermore, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction involves the addition of two alkenes to form a cyclobutane

Cellular Effects

The cellular effects of 2-Fluorocinnamaldehyde are not well-documented. It is known that fluorinated compounds can have various effects on cells. For example, fluoride ions can inhibit enzymes and alter cellular processes

Molecular Mechanism

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the compound can undergo a [2+2] photocycloaddition in its crystal form . This reaction could potentially influence its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that fluorinated compounds can have various effects in animals, including toxic or adverse effects at high doses .

Metabolic Pathways

It is known that fluorinated compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that fluorinated compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that fluorinated compounds can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, to facilitate the fluorination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Fluorocinnamaldehyde serves as a versatile building block in organic synthesis due to its reactive double bond and the electron-withdrawing nature of the fluorine group. It has been utilized in synthesizing various complex molecules, including heterocycles with diverse biological activities. For instance, Xu et al. (2014) demonstrated its application in the synthesis of fluorinated N-heterocycles through cascade reactions, showcasing its utility in creating biologically relevant compounds .

Reaction Type Example Reaction Reference
Cascade ReactionSynthesis of N-HeterocyclesXu et al., 2014
Suzuki-Miyaura CouplingFluorinated CompoundsXu et al., 2014

Material Science

Liquid Crystals and OLEDs
The unique properties of this compound have led to investigations into its potential applications in material science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). Das et al. (2004) explored self-assembled structures formed by cinnamaldehyde derivatives, indicating that this compound could be significant in creating advanced materials with enhanced electronic properties .

Material Application Description Reference
Liquid CrystalsSelf-assembled structuresDas et al., 2004
OLEDsFluorescent materialsZhang et al., 2007

Biological Activities

Anticancer and Antimicrobial Properties
Research indicates that this compound exhibits various biological activities, including anticancer effects against specific cell lines. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. The presence of the fluorine atom may enhance these biological activities by increasing lipophilicity and altering interaction profiles with biological targets .

Case Study: Anticancer Activity

A study highlighted the cytotoxic effects of this compound on cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's ability to interact with cellular targets enhances its therapeutic prospects .

Case Study: Antimicrobial Activity

Another study examined the inhibitory effects of cinnamaldehyde derivatives on biofilm formation in Vibrio species, demonstrating that derivatives like this compound could significantly reduce biofilm density and virulence factors .

Chemosensors

Naked-Eye Detection Systems
this compound has been employed in developing chemosensors capable of detecting specific analytes through visible color changes. Research published in Scientific Reports explored its derivatives as chemosensors for anions such as fluoride and cyanide, revealing significant changes in absorption spectra upon interaction with these ions .

Chemosensor Application Analyte Detected Reference
Anion RecognitionFluoride, CyanideKim et al., 2021

Comparison with Similar Compounds

  • 2-Nitrocinnamaldehyde
  • 4-Fluorocinnamaldehyde
  • 2-Chlorocinnamaldehyde

Comparison: 2-Fluorocinnamaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to 2-nitrocinnamaldehyde, it is less electron-withdrawing, making it more reactive in certain chemical reactions. Compared to 4-fluorocinnamaldehyde, the ortho position of the fluorine atom in this compound can lead to different steric and electronic effects, influencing its reactivity and interactions .

Biological Activity

2-Fluorocinnamaldehyde is a fluorinated derivative of cinnamaldehyde, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound (CAS Number: 149733-71-1) is characterized by the presence of a fluorine atom at the second position of the cinnamaldehyde structure. This modification may enhance its lipophilicity and alter its interaction with biological targets, making it a compound of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of human colon tumor cells with GI50 values ranging from 0.6 to 10 µM . The mechanism underlying its anticancer activity is thought to involve the induction of reactive oxygen species (ROS), leading to mitochondrial permeability transition and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Human Colon Tumor0.6 - 10Induction of ROS, apoptosis
HL-60 (Leukemia)Not specifiedMitochondrial permeability transition
Breast CancerNot specifiedCell cycle arrest at G2/M phase

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial and fungal strains. The presence of the fluorine atom may enhance these activities by increasing membrane permeability or altering enzyme interactions.

Table 2: Antimicrobial Activity

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansHigh

The biological activity of this compound can be attributed to several mechanisms:

  • Photocycloaddition : The compound undergoes a [2+2] photocycloaddition reaction in its crystal form, which may affect its biological interactions.
  • Calcium Ion Regulation : Research suggests that related compounds can interfere with calcium ion influx and release, which is critical for various cellular processes .
  • Inhibition of NF-κB : Similar derivatives have been shown to inhibit NF-κB activation, reducing inflammatory responses and potentially contributing to their anticancer effects .

Case Studies

  • Study on Anticancer Effects :
    A study conducted on human colon tumor cells revealed that treatment with this compound resulted in significant cell death attributed to ROS generation. The compound was noted for its ability to disrupt cell cycle progression, particularly at the G2/M phase .
  • Antimicrobial Efficacy :
    Another investigation focused on the antifungal activity against Candida albicans showed that this compound exhibited high efficacy, suggesting potential for use in antifungal therapies .

Pharmacokinetics and Safety

While detailed pharmacokinetic data specific to this compound is limited, related compounds typically exhibit low water solubility but are soluble in organic solvents such as ethanol. Toxicological assessments indicate that high doses may lead to adverse effects, necessitating further studies to establish safe dosing regimens .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSYHZMJKDCFAK-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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